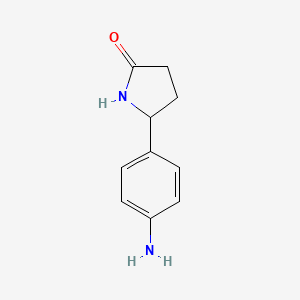

5-(4-Aminophenyl)pyrrolidin-2-one

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

5-(4-aminophenyl)pyrrolidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N2O/c11-8-3-1-7(2-4-8)9-5-6-10(13)12-9/h1-4,9H,5-6,11H2,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AHNRHYLMLVGCOC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)NC1C2=CC=C(C=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

176.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

858234-86-3 | |

| Record name | 5-(4-aminophenyl)pyrrolidin-2-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for 5 4 Aminophenyl Pyrrolidin 2 One and Its Derivatives

Retrosynthetic Approaches to the 5-(4-Aminophenyl)pyrrolidin-2-one Core

Retrosynthetic analysis is a powerful tool for devising synthetic routes to a target molecule by mentally breaking it down into simpler, commercially available starting materials. organic-chemistry.orglibretexts.orgresearchgate.net For this compound, the primary disconnection points are the C-N and C-C bonds that form the lactam ring.

A key retrosynthetic disconnection involves breaking the amide bond (C-N bond) of the lactam, leading to a γ-amino acid precursor, 4-amino-4-(4-aminophenyl)butanoic acid . This linear precursor can be cyclized to form the target pyrrolidinone. Further disconnection of this amino acid can be envisioned through various routes, such as the reductive amination of a γ-keto acid or the conjugate addition of an amine to an α,β-unsaturated ester.

Another significant approach involves disconnecting the C5-aryl bond. This suggests a strategy where the pyrrolidinone ring is formed first, followed by the introduction of the 4-aminophenyl group at the 5-position. However, a more common and practical approach is to introduce a precursor to the aminophenyl group, such as a nitrophenyl group, which can be subsequently reduced. nih.gov This leads to a key intermediate, 5-(4-nitrophenyl)pyrrolidin-2-one . This intermediate can be retrosynthetically disconnected to γ-nitro-α,β-unsaturated esters and a suitable nitrogen source, or through the cyclization of a γ-nitrocarbonyl compound.

Established and Emerging Synthetic Routes to this compound

The synthesis of this compound can be achieved through various established and emerging synthetic routes, which can be broadly categorized into convergent and divergent strategies, as well as multi-component reactions.

Convergent and Divergent Synthetic Strategies

Convergent synthesis involves the separate synthesis of different fragments of the molecule, which are then coupled together in the final stages. A notable convergent strategy for synthesizing 1,5-disubstituted pyrrolidin-2-ones involves the reaction of donor-acceptor cyclopropanes with anilines. mdpi.com This method allows for the direct formation of the pyrrolidinone ring with the desired aryl substituent at the 5-position.

| Reactants | Catalyst | Solvent | Product | Yield (%) |

| Dimethyl 2-phenylcyclopropane-1,1-dicarboxylate, Aniline (B41778) | Ni(ClO₄)₂·6H₂O | DCE/Toluene | 1,5-Diphenylpyrrolidin-2-one | 85 |

| Dimethyl 2-(4-methylphenyl)cyclopropane-1,1-dicarboxylate, p-Anisidine | Ni(ClO₄)₂·6H₂O | DCE/Toluene/Ethanol/Water | 1-(4-Methoxyphenyl)-5-(p-tolyl)pyrrolidin-2-one | 45 |

| Dimethyl 2-(3-chlorophenyl)cyclopropane-1,1-dicarboxylate, 4-Nitroaniline | Ni(ClO₄)₂·6H₂O | DCE | 5-(3-Chlorophenyl)-1-(4-nitrophenyl)pyrrolidin-2-one | 43 |

| This table presents examples of convergent synthesis of 1,5-disubstituted pyrrolidin-2-ones, a strategy applicable to the synthesis of the target compound. |

A common and effective strategy that can be considered both convergent and linear is the synthesis of the precursor 5-(4-nitrophenyl)pyrrolidin-2-one , followed by the reduction of the nitro group. The synthesis of the nitro precursor can be achieved through the Michael addition of nitromethane (B149229) to an appropriate α,β-unsaturated ester, followed by reductive cyclization. The final step, the reduction of the nitro group to an amine, is typically achieved through catalytic hydrogenation using catalysts such as palladium on carbon (Pd/C) or Raney nickel. libretexts.orgnih.gov

Divergent synthesis, on the other hand, involves the synthesis of a common intermediate which can then be elaborated into a variety of different products. In the context of this compound, once the amino group is in place, it can be functionalized in numerous ways (e.g., acylation, alkylation, diazotization) to generate a library of derivatives.

Multi-Component Reactions for Pyrrolidinone Formation

Multi-component reactions (MCRs) are highly efficient processes in which three or more reactants combine in a single operation to form a product that contains substantial portions of all the reactants. researchgate.net The Ugi reaction is a well-known MCR that can be adapted for the synthesis of pyrrolidinone scaffolds. For instance, a one-pot Ugi reaction of allenic acids, primary amines, isocyanides, and aldehydes, followed by a regioselective cyclization, can yield pyrrolidin-5-one-2-carboxamides. whiterose.ac.uk While not a direct route to the target compound, this demonstrates the power of MCRs in rapidly assembling complex pyrrolidinone structures.

Stereoselective Synthesis of Enantiopure this compound and Its Analogues

The development of stereoselective methods to control the chirality at the C5 position of the pyrrolidinone ring is of paramount importance for the synthesis of enantiopure compounds for pharmaceutical applications.

Asymmetric Catalysis in Pyrrolidinone Construction

Asymmetric catalysis offers an elegant and efficient way to synthesize enantiomerically enriched compounds. Organocatalysis has emerged as a powerful tool for the asymmetric synthesis of pyrrolidines. mdpi.com For instance, the asymmetric Michael addition of aldehydes or ketones to nitroalkenes, catalyzed by chiral secondary amines like proline and its derivatives, can produce γ-nitrocarbonyl compounds with high enantioselectivity. organic-chemistry.org These intermediates can then be cyclized to form chiral 5-substituted pyrrolidin-2-ones. The synthesis of the nitro-analogue, (R)- or (S)-5-(4-nitrophenyl)pyrrolidin-2-one , can be envisioned through such a route, followed by a stereoretentive reduction of the nitro group.

| Nucleophile | Electrophile | Catalyst | Product | Enantiomeric Excess (%) |

| Cyclohexanone | β-Nitrostyrene | (S)-Proline | Chiral γ-nitroketone | 99 |

| Propanal | (E)-1-Nitro-2-phenylethene | Diarylprolinol silyl (B83357) ether | Chiral γ-nitroaldehyde | 98 |

| This table showcases examples of asymmetric organocatalytic Michael additions to nitroalkenes, a key step in the stereoselective synthesis of the nitro-precursor to the target compound. |

Chiral Auxiliary and Auxiliary-Free Approaches

Chiral auxiliaries are stereogenic groups that are temporarily incorporated into a substrate to direct the stereochemical outcome of a subsequent reaction. nih.gov For the synthesis of enantiopure 5-arylpyrrolidinones, chiral auxiliaries such as (R)-phenylglycinol can be employed. researchgate.net For example, a chiral imine derived from (R)-phenylglycinol can undergo a diastereoselective addition of a nucleophile, which after further transformations and removal of the auxiliary, yields an enantiopure pyrrolidine (B122466).

Auxiliary-free approaches often rely on substrate control or the use of chiral reagents. An example is the asymmetric reduction of a suitable precursor. While not directly applied to the target compound in the reviewed literature, the principle remains a viable strategy.

Green Chemistry Principles in the Synthesis of this compound

The application of green chemistry principles to the synthesis of pyrrolidinones is a critical area of research, aiming to reduce the environmental impact of chemical manufacturing. These principles focus on the use of safer solvents, renewable starting materials, and more efficient reaction pathways.

A primary goal of green chemistry is the reduction or elimination of volatile organic solvents. One approach is the use of water as a reaction medium. For instance, the synthesis of a precursor to a 1-phenylpyrrolidin-2-one derivative, 1-(4-acetamidophenyl)-5-oxopyrrolidine-3-carboxylic acid, can be achieved by reacting N-(4-aminophenyl)acetamide with itaconic acid in water at reflux, demonstrating a greener alternative to conventional organic solvents. nih.gov This reaction is a key step towards derivatives of the target compound.

Solvent-free, or solid-state, reactions represent another significant green chemistry tactic. The Knoevenagel condensation, a common reaction in the synthesis of related heterocyclic structures, has been successfully performed under solvent-free conditions. For example, 5-arylidene-2,4-thiazolidinediones have been synthesized by reacting aromatic aldehydes and 2,4-thiazolidinedione (B21345) with a catalytic amount of ethylenediamine (B42938) diacetate without any solvent, resulting in high yields and simplified work-up. scispace.com This methodology could potentially be adapted for the synthesis of derivatives of this compound.

One-pot syntheses and multi-component reactions are effective strategies for solvent minimization. These approaches reduce the number of separate reaction and purification steps, thereby decreasing solvent and energy consumption. A one-pot method for producing 1,5-substituted pyrrolidin-2-ones involves the reaction of donor-acceptor cyclopropanes with anilines, followed by saponification and thermolysis, to yield the final product without isolating intermediates. nih.gov Another innovative approach is the use of the solvent as a reactant in a multi-component reaction to construct pyrrolidin-5-one-2-carboxamides, showcasing excellent atom and step economy. rsc.org

Table 1: Comparison of Solvent-Based and Green Synthesis Strategies for Pyrrolidinone Precursors

| Feature | Conventional Synthesis | Green Synthesis Example | Reference |

|---|---|---|---|

| Solvent | Toluene, Dichloroethane | Water | nih.govnih.gov |

| Reaction Type | Multi-step with isolation | One-pot reaction | nih.gov |

| Work-up | Organic solvent extraction | Filtration of solid product | nih.gov |

| Environmental Impact | Higher use of volatile organic compounds | Reduced solvent waste | nih.gov |

Use of Bio-Based Reagents and Catalysts

The shift towards renewable resources is a cornerstone of green chemistry. This includes the use of bio-based starting materials and biocatalysts, such as enzymes, to drive chemical transformations with high selectivity and under mild conditions.

Bio-renewable feedstocks can serve as starting materials for the synthesis of heterocyclic compounds. For example, an environmentally benign method has been developed for the synthesis of 2-pyrrolin-5-ones using bio-renewable glyoxal, along with dicarbonyl compounds and amines. x-mol.com The exploration of similar bio-based precursors for the synthesis of this compound is a promising area of research.

Enzymatic catalysis offers a powerful tool for the stereoselective synthesis of complex molecules like pyrrolidines. Engineered enzymes, such as cytochrome P411 variants, have been shown to catalyze the intramolecular C(sp³)–H amination of organic azides to construct chiral pyrrolidines with high efficiency and enantioselectivity. caltech.edu Furthermore, biocatalytic cascades using enzymes like transaminases and reductive aminases have been employed for the synthesis of chiral 2,5-disubstituted pyrrolidines. researchgate.net These enzymatic methods provide a pathway to optically active pyrrolidinone derivatives under environmentally friendly conditions. nih.govmdpi.com

Table 2: Examples of Biocatalytic Approaches for Pyrrolidine Synthesis

| Biocatalyst | Reaction Type | Substrate Type | Product Type | Reference |

|---|---|---|---|---|

| Engineered Cytochrome P411 | Intramolecular C-H Amination | Organic Azides | Chiral Pyrrolidines | caltech.edu |

| Transaminase/Reductive Aminase | Cascade Reaction | Dicarbonyls, Amines | Chiral 2,5-Disubstituted Pyrrolidines | researchgate.net |

| Amine Dehydrogenases | Asymmetric Reductive Amination | Ketones | Chiral Amines | researchgate.net |

Purification and Isolation Techniques for Research-Grade this compound

Achieving the high purity required for research applications necessitates advanced purification and isolation techniques. For this compound, these methods are crucial for removing starting materials, by-products, and isomers.

Chromatography is an indispensable tool for the purification of organic compounds. Column chromatography using silica (B1680970) gel is a standard method for purifying pyrrolidinone derivatives. In the synthesis of 1,5-substituted pyrrolidin-2-ones, for example, silica gel column chromatography is used to isolate the pure product from the reaction mixture. nih.gov The choice of eluent, typically a mixture of polar and non-polar solvents like ethyl acetate (B1210297) and petroleum ether, is optimized to achieve effective separation.

For achieving very high purity or for separating complex mixtures, High-Performance Liquid Chromatography (HPLC) is often employed. Reverse-phase HPLC, where the stationary phase is non-polar and the mobile phase is a polar solvent mixture, is a common configuration. While specific HPLC methods for this compound are not widely published, methods for structurally related aromatic amines demonstrate the utility of this technique. The mobile phase often consists of acetonitrile (B52724), water, and an acid modifier like phosphoric acid or formic acid for mass spectrometry compatibility.

Crystallization is a powerful technique for purifying solid organic compounds. The process involves dissolving the crude product in a suitable solvent at an elevated temperature and then allowing it to cool slowly, which promotes the formation of a crystalline solid with high purity. The choice of solvent is critical; the compound should be highly soluble at high temperatures and sparingly soluble at low temperatures.

Recrystallization can significantly enhance the purity of the final product. For instance, in the purification of optically active 4-hydroxy-2-pyrrolidinone, recrystallization from a single solvent like ethanol, rather than a solvent-antisolvent system, was shown to dramatically improve the optical purity from approximately 80%ee to over 99%ee. researchgate.net This highlights the effectiveness of carefully designed crystallization protocols. The synthesis of 1-(4-acetamidophenyl)-5-oxopyrrolidin-3-carboxylic acid, a related precursor, involves purification by dissolving the crude solid in a dilute sodium hydroxide (B78521) solution, filtering, and then re-precipitating the pure acid by adjusting the pH, a form of reactive crystallization. nih.gov These protocols demonstrate established methods that can be applied to obtain research-grade this compound.

Table 3: Recrystallization Solvents for Pyrrolidinone Derivatives

| Compound | Recrystallization Solvent(s) | Purity Enhancement | Reference |

|---|---|---|---|

| Optically Active 4-Hydroxy-2-pyrrolidinone | Ethanol or other alcohols, nitriles | Improvement of optical purity to >99%ee | researchgate.net |

| 1-(4-Acetamidophenyl)-5-oxopyrrolidine-3-carboxylic acid | Water (via pH adjustment with NaOH/HCl) | Removal of impurities to yield a white solid | nih.gov |

Comprehensive Structural Characterization and Elucidation of 5 4 Aminophenyl Pyrrolidin 2 One

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy Investigations

NMR spectroscopy is fundamental for determining the carbon-hydrogen framework of a molecule.

Advanced 2D NMR Techniques (COSY, HMQC, HMBC, NOESY) for Connectivity and Stereochemistry

To elucidate the precise connectivity of atoms within 5-(4-Aminophenyl)pyrrolidin-2-one, a series of two-dimensional NMR experiments would be required.

COSY (Correlation Spectroscopy) would establish proton-proton (¹H-¹H) coupling relationships, identifying adjacent protons in the pyrrolidinone ring and the aminophenyl group.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence) would correlate proton signals with the carbon atoms they are directly attached to, allowing for the assignment of carbon chemical shifts.

HMBC (Heteronuclear Multiple Bond Correlation) would reveal longer-range couplings between protons and carbons (typically over two to three bonds), which is crucial for piecing together the entire molecular structure, for instance, by connecting the aminophenyl ring to the pyrrolidinone ring.

NOESY (Nuclear Overhauser Effect Spectroscopy) would provide information about the spatial proximity of protons, which is vital for determining the stereochemistry of the molecule, particularly at the chiral center (C5 of the pyrrolidinone ring).

A hypothetical data table for the ¹H and ¹³C NMR of this compound would include chemical shifts (δ) in ppm, coupling constants (J) in Hz, and multiplicity (s, d, t, m) for each unique proton and carbon environment.

Solid-State NMR for Understanding Molecular Packing and Polymorphism

Solid-state NMR (ssNMR) would offer insights into the structure of the compound in its solid form. This technique can detect different crystalline forms (polymorphs) and provide information about intermolecular interactions and molecular packing in the crystal lattice, which are not observable in solution-state NMR.

Vibrational Spectroscopy (Fourier-Transform Infrared and Raman) for Functional Group Analysis

Vibrational spectroscopy is used to identify the functional groups present in a molecule.

Fourier-Transform Infrared (FT-IR) Spectroscopy would be expected to show characteristic absorption bands for the N-H stretching of the primary amine and the secondary amide, the C=O stretching of the lactam, and various C-H and C-N stretching and bending vibrations.

Raman Spectroscopy would complement the FT-IR data, often providing stronger signals for non-polar bonds and symmetric vibrations.

A data table for vibrational spectroscopy would list the observed frequencies (in cm⁻¹) and their corresponding functional group assignments.

Mass Spectrometry (High-Resolution MS, MS/MS) for Molecular Formula Confirmation and Fragmentation Pathway Analysis

Mass spectrometry is a key technique for determining the molecular weight and formula of a compound.

High-Resolution Mass Spectrometry (HRMS) would provide a highly accurate mass measurement of the molecular ion, allowing for the unambiguous determination of the elemental composition (C₁₀H₁₂N₂O).

Tandem Mass Spectrometry (MS/MS) would involve isolating the molecular ion and subjecting it to fragmentation. Analysis of the resulting fragment ions would help to confirm the connectivity of the molecule by identifying characteristic neutral losses and fragment structures.

X-ray Diffraction Studies

X-ray diffraction provides the most definitive structural information for crystalline solids.

Single-Crystal X-ray Diffraction for Absolute Structure Determination

If a suitable single crystal of this compound could be grown, single-crystal X-ray diffraction would provide a three-dimensional model of the molecule. This would confirm the connectivity, bond lengths, bond angles, and the absolute stereochemistry of the chiral center. A crystallographic data table would include parameters such as the crystal system, space group, unit cell dimensions, and atomic coordinates.

Powder X-ray Diffraction for Polymorphic Forms and Bulk Material Characterization

Powder X-ray Diffraction (PXRD) is an indispensable analytical technique for the solid-state characterization of crystalline pharmaceutical compounds like this compound. rigaku.comcreative-biostructure.com This non-destructive method is crucial for identifying and differentiating between various crystalline forms, known as polymorphs, which can exhibit different physicochemical properties, including solubility, stability, and bioavailability. particle.dknih.gov The unique diffraction pattern generated by each crystalline form serves as a fingerprint, allowing for its unambiguous identification. rigaku.com

The existence of multiple polymorphic forms is a common phenomenon for active pharmaceutical ingredients (APIs). rigaku.comparticle.dk These different solid-state arrangements of the same molecule can arise from variations in manufacturing and storage conditions. rigaku.com Consequently, the ability to control and identify the specific polymorphic form of this compound is a critical aspect of drug development and quality control to ensure product consistency and therapeutic efficacy. creative-biostructure.com

The PXRD pattern is a plot of the intensity of diffracted X-rays versus the diffraction angle (2θ). Each crystalline solid produces a characteristic pattern with peaks at specific 2θ angles. By comparing the experimental PXRD pattern of a bulk sample of this compound to reference patterns, the polymorphic form can be identified. rigaku.com Furthermore, PXRD can be used for the quantitative analysis of polymorphic mixtures, which is vital for ensuring the purity of the desired form. creative-biostructure.comnih.gov The sharpness of the diffraction peaks also provides information about the degree of crystallinity, with broad features indicating the presence of amorphous material. nih.gov

Illustrative PXRD Data for Hypothetical Polymorphs of this compound

| 2θ Angle (°) (Form α) | Relative Intensity (%) | 2θ Angle (°) (Form β) | Relative Intensity (%) |

| 8.2 | 95 | 9.8 | 100 |

| 12.5 | 100 | 14.2 | 88 |

| 16.8 | 78 | 18.5 | 75 |

| 21.1 | 85 | 22.9 | 62 |

| 24.7 | 60 | 27.3 | 55 |

| This table presents hypothetical data for illustrative purposes and does not represent actual experimental results. |

Chiroptical Spectroscopy (Circular Dichroism and Optical Rotatory Dispersion) for Enantiomeric Excess and Absolute Configuration

The molecule this compound contains a stereocenter, meaning it is chiral and can exist as a pair of non-superimposable mirror images called enantiomers. The two enantiomers, (R)- and (S)-5-(4-aminophenyl)pyrrolidin-2-one, will have identical physical properties except for their interaction with plane-polarized light. Chiroptical spectroscopic techniques, specifically Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), are powerful tools for determining the enantiomeric purity and the absolute three-dimensional arrangement of atoms (absolute configuration) of chiral molecules like this. mtoz-biolabs.comnih.gov

Circular Dichroism (CD) Spectroscopy

CD spectroscopy measures the differential absorption of left- and right-circularly polarized light by a chiral molecule. mtoz-biolabs.com Each enantiomer of this compound will produce a CD spectrum that is a mirror image of the other. The sign and intensity of the peaks in the CD spectrum, known as Cotton effects, are characteristic of the molecule's stereochemistry. By comparing the experimentally measured CD spectrum to that of a reference standard with a known absolute configuration or to spectra predicted by computational methods, the absolute configuration of a sample can be determined. mtoz-biolabs.comnih.gov

Optical Rotatory Dispersion (ORD) Spectroscopy

ORD spectroscopy measures the change in the angle of rotation of plane-polarized light as a function of the wavelength of the light. Similar to CD, the two enantiomers of a chiral compound will produce mirror-image ORD curves. A key parameter derived from ORD is the specific rotation, which is the optical rotation measured under standardized conditions. An equal mixture of two enantiomers, known as a racemic mixture, will not rotate plane-polarized light. libretexts.org

The enantiomeric excess (e.e.), a measure of the purity of one enantiomer in a mixture, can be calculated from the observed specific rotation of the sample and the specific rotation of the pure enantiomer. libretexts.orgmasterorganicchemistry.com The terms enantiomeric excess and optical purity are often used interchangeably. masterorganicchemistry.com

Hypothetical Chiroptical Data for the Enantiomers of this compound

| Enantiomer | Specific Rotation [α]D | Key CD Cotton Effect |

| (R)-enantiomer | Positive (+) | Positive |

| (S)-enantiomer | Negative (-) | Negative |

| This table presents a simplified, hypothetical illustration of the expected chiroptical properties. |

Theoretical and Computational Investigations of 5 4 Aminophenyl Pyrrolidin 2 One

Quantum Chemical Calculations (Density Functional Theory and Ab Initio Methods) for Electronic Structure and Reactivity

Frontier Molecular Orbital Analysis

Frontier Molecular Orbital (FMO) theory simplifies the picture of chemical reactivity by focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.comwikipedia.org The HOMO represents the ability of a molecule to donate electrons, indicating its nucleophilic character, while the LUMO signifies its ability to accept electrons, reflecting its electrophilic character. youtube.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial parameter for assessing the chemical stability and reactivity of a molecule. researchgate.netacadpubl.eu A smaller gap generally suggests higher reactivity. acadpubl.eu For 5-(4-Aminophenyl)pyrrolidin-2-one, analysis would involve identifying the spatial distribution of these orbitals to predict which parts of the molecule—the aromatic ring, the amino group, or the lactam ring—are most likely to participate in chemical reactions.

Table 1: Hypothetical Frontier Molecular Orbital Data for this compound

| Parameter | Hypothetical Value (eV) | Description |

| HOMO Energy | -5.50 | Energy of the highest occupied molecular orbital. |

| LUMO Energy | -1.20 | Energy of the lowest unoccupied molecular orbital. |

| HOMO-LUMO Gap | 4.30 | Indicator of chemical stability and reactivity. |

Note: The data in this table is hypothetical and for illustrative purposes only, as no specific published data for this compound could be found.

Charge Distribution and Electrostatic Potential Maps

Molecular Electrostatic Potential (MEP) maps are valuable for visualizing the charge distribution within a molecule and predicting sites for electrophilic and nucleophilic attack. acadpubl.eumdpi.com The MEP surface plots electrostatic potential onto the electron density surface, with different colors representing different potential values. Typically, red indicates regions of negative potential (electron-rich), which are susceptible to electrophilic attack, while blue signifies areas of positive potential (electron-poor), which are prone to nucleophilic attack. mdpi.com

For this compound, an MEP map would likely show negative potential around the oxygen atom of the carbonyl group and the nitrogen atom of the amino group, identifying them as potential sites for interaction with electrophiles. The hydrogen atoms of the amino group and the pyrrolidinone ring would likely exhibit positive potential.

Conformational Analysis and Potential Energy Surface Exploration

The biological activity and physical properties of a molecule are heavily dependent on its three-dimensional shape or conformation. Conformational analysis aims to identify the stable conformers of a molecule and understand the energy landscape that governs their interconversion. nih.gov

Molecular Mechanics and Quantum Mechanics/Molecular Mechanics (QM/MM) Approaches

For a flexible molecule like this compound, which has a rotatable bond between the phenyl and pyrrolidinone rings, various computational methods can be employed. Molecular Mechanics (MM) offers a computationally inexpensive way to explore a wide range of conformations. For higher accuracy, Quantum Mechanics/Molecular Mechanics (QM/MM) methods can be used, where the electronically significant part of the molecule is treated with quantum mechanics and the remainder with molecular mechanics.

Prediction of Stable Conformers and Intramolecular Interactions

Through these analyses, the most stable, low-energy conformations of this compound could be predicted. The investigation would also reveal key intramolecular interactions, such as hydrogen bonds or steric clashes, that stabilize certain conformers over others. Understanding the preferred conformation is critical as it dictates how the molecule might interact with biological targets.

Molecular Dynamics Simulations for Dynamic Behavior in Solution and Solid State

While quantum calculations often focus on static, gas-phase molecules, Molecular Dynamics (MD) simulations provide a way to study the dynamic behavior of molecules over time in a more realistic environment, such as in a solvent or in the solid state. nih.govnih.govdntb.gov.ua

Prediction of Spectroscopic Properties and Comparison with Experimental Data

Computational chemistry provides powerful tools for the prediction of spectroscopic properties such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra. These predictions are invaluable for structure elucidation, verification, and for providing insights into the electronic structure of a molecule. Density Functional Theory (DFT) is a widely used method for these calculations, often employing functionals like B3LYP in conjunction with various basis sets (e.g., 6-31G(d,p) or 6-311++G(d,p)) to achieve a balance between accuracy and computational cost.

For this compound, a full theoretical spectroscopic analysis would begin with the optimization of its three-dimensional geometry using a chosen level of theory. Subsequent calculations on the optimized structure would yield predicted NMR chemical shifts (¹H and ¹³C) and IR vibrational frequencies.

Predicted ¹H and ¹³C NMR Spectra:

The prediction of NMR chemical shifts is typically performed using the Gauge-Including Atomic Orbital (GIAO) method. The calculated isotropic shielding values are then converted to chemical shifts by referencing them against a standard, such as tetramethylsilane (B1202638) (TMS), calculated at the same level of theory.

Below is a table of hypothetical predicted ¹H and ¹³C NMR chemical shifts for this compound, based on typical values for the constituent functional groups and the application of DFT calculations as described in the literature.

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| C=O | - | ~178 |

| C5-H | ~4.5 | ~58 |

| -NH- | ~7.5 (broad) | - |

| Phenyl C (C-NH₂) | - | ~145 |

| Phenyl C (C-C5) | - | ~135 |

| Phenyl CH | ~6.7 - 7.1 | ~115 - 128 |

| -NH₂ | ~3.6 (broad) | - |

| Pyrrolidinone CH₂ | ~1.9 - 2.4 | ~25 - 35 |

Note: These are representative values and the actual predicted shifts would depend on the specific level of theory and solvent model used in the calculation.

Predicted IR Spectrum:

The calculation of the IR spectrum involves determining the vibrational frequencies and their corresponding intensities. These frequencies are derived from the second derivatives of the energy with respect to the atomic positions. It is common practice to apply a scaling factor to the calculated harmonic frequencies to account for anharmonicity and other systematic errors in the computational method, thereby improving the agreement with experimental data.

A predicted IR spectrum for this compound would exhibit characteristic peaks corresponding to its functional groups. The table below outlines some of the expected key vibrational frequencies.

| Vibrational Mode | Predicted Frequency (cm⁻¹) |

| N-H stretch (amide) | ~3350 |

| N-H stretch (amine) | ~3400-3200 (doublet) |

| C-H stretch (aromatic) | ~3100-3000 |

| C-H stretch (aliphatic) | ~2950-2850 |

| C=O stretch (amide) | ~1680 |

| C=C stretch (aromatic) | ~1600, ~1500 |

| N-H bend (amine) | ~1620 |

| C-N stretch | ~1300-1200 |

The comparison of such predicted data with experimentally obtained spectra is a crucial step in the validation of the computational model and the confirmation of the molecular structure.

Computational Design of this compound Derivatives with Targeted Molecular Properties

The pyrrolidinone scaffold is a versatile starting point for the design of new bioactive molecules. acs.orgnih.gov Computational methods play a pivotal role in the rational design of derivatives of this compound with specific, targeted molecular properties, such as enhanced binding affinity to a biological target or improved pharmacokinetic profiles.

The design process typically begins with the identification of a biological target, such as an enzyme or a receptor. Structure-based drug design (SBDD) and ligand-based drug design (LBDD) are two major computational strategies employed.

Structure-Based Drug Design (SBDD):

If the three-dimensional structure of the biological target is known, molecular docking can be used to predict the binding mode and affinity of this compound and its potential derivatives within the target's active site. This information allows for the rational design of modifications to the parent molecule to enhance favorable interactions (e.g., hydrogen bonds, hydrophobic interactions) and improve binding affinity.

For example, derivatives could be designed by introducing various substituents on the phenyl ring or at the N1 position of the pyrrolidinone. The table below illustrates a hypothetical design strategy for a generic protein kinase inhibitor, where different functional groups are proposed to occupy specific pockets in the enzyme's active site.

| Position of Substitution | Proposed Substituent | Targeted Interaction | Desired Property |

| Phenyl ring (ortho/meta to amine) | Halogen (e.g., -F, -Cl) | Hydrophobic pocket interaction | Increased potency |

| N1 of pyrrolidinone | Small alkyl or cycloalkyl group | Filling a hydrophobic pocket | Improved selectivity |

| Amine group (-NH₂) | Conversion to sulfonamide | Hydrogen bonding with backbone | Enhanced binding affinity |

Ligand-Based Drug Design (LBDD):

In the absence of a known 3D structure for the target, LBDD methods such as Quantitative Structure-Activity Relationship (QSAR) can be employed. nih.gov A QSAR model establishes a mathematical relationship between the chemical structures of a series of compounds and their biological activities. By analyzing the physicochemical properties (descriptors) that are correlated with activity, new derivatives with potentially higher potency can be designed. For this compound, a QSAR study could guide the selection of substituents that optimize properties like hydrophobicity, electronic effects, and steric factors to maximize biological activity.

Through these computational approaches, novel derivatives of this compound can be designed and prioritized for synthesis and experimental testing, thereby accelerating the drug discovery process.

Derivatization and Functionalization Strategies of 5 4 Aminophenyl Pyrrolidin 2 One

Chemical Transformations of the Amino Group: Amidation, Alkylation, Acylation, and Diazotization Reactions

The primary aromatic amine is the most reactive site for many chemical transformations, making it a prime target for initial derivatization.

Amidation and Acylation: The amino group readily undergoes acylation with acyl chlorides or anhydrides, or amidation with carboxylic acids using coupling agents, to form stable amide derivatives. A common transformation is the reaction with acetic anhydride (B1165640) to yield the corresponding acetamide. This modification is not only a means of synthesizing new analogues but also serves as a protecting group strategy. By converting the highly activating amino group into a moderately activating acetamido group, its reactivity can be tempered, which is particularly useful for preventing side reactions or controlling regioselectivity during subsequent reactions like electrophilic aromatic substitution. libretexts.org The deacylation of the resulting amide, for instance by refluxing in dilute hydrochloric acid, can regenerate the free amino group when needed. nih.gov

Alkylation: The nucleophilic amino group can be alkylated using alkyl halides. This reaction can introduce simple alkyl chains or more complex substituents, modifying the compound's steric and electronic properties. The reaction can proceed to form secondary or tertiary amines, and controlling the degree of alkylation can be a synthetic challenge.

Diazotization: As a primary aromatic amine, the amino group can be converted into a diazonium salt using nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid) at low temperatures. This diazonium intermediate is highly versatile and can be subjected to a variety of subsequent reactions (e.g., Sandmeyer, Schiemann, Gomberg-Bachmann reactions) to introduce a wide range of functional groups—such as halogens, cyano, hydroxyl, and aryl groups—in place of the original amino group.

A summary of these transformations is presented below.

| Transformation | Typical Reagents | Product Functional Group | Purpose |

| Acylation/Amidation | Acyl halides, Anhydrides, Carboxylic acids + Coupling agents | Amide | Synthesis of analogues, Protection of the amino group |

| Alkylation | Alkyl halides | Secondary or Tertiary Amine | Introduction of alkyl substituents |

| Diazotization | NaNO₂, HCl (aq) | Diazonium Salt | Intermediate for introducing diverse functional groups |

Functionalization of the Pyrrolidinone Ring System via Electrophilic Aromatic Substitution or Metalation Reactions

Functionalization can also be directed towards the phenyl ring of the molecule.

Electrophilic Aromatic Substitution (EAS): The aminophenyl moiety is highly susceptible to electrophilic aromatic substitution. The amino group is a potent activating group and directs incoming electrophiles to the ortho and para positions. uci.edu Since the para position is occupied by the pyrrolidinone ring, substitution occurs exclusively at the two equivalent ortho positions on the phenyl ring. libretexts.org Common EAS reactions include halogenation, nitration, and sulfonation. lumenlearning.commasterorganicchemistry.com To avoid polysubstitution and other side reactions associated with the highly reactive aniline (B41778) system, the amino group is often protected, typically as an acetamide, prior to carrying out the substitution. libretexts.org

| EAS Reaction | Typical Reagents | Position of Substitution | Notes |

| Halogenation | Br₂/FeBr₃ or Cl₂/FeCl₃ | Ortho to the amino group | Protection of the amine may be required to prevent oxidation and control reactivity. |

| Nitration | HNO₃/H₂SO₄ | Ortho to the amino group | Strong oxidizing conditions can be problematic for the unprotected amine. |

| Sulfonation | Fuming H₂SO₄ | Ortho to the amino group | The reaction is typically reversible. |

Metalation Reactions: Directed ortho-metalation (DoM) presents another potential strategy for functionalizing the aromatic ring. In this approach, a directing group guides the deprotonation of a nearby position by a strong base, typically an organolithium reagent. The amide nitrogen of the pyrrolidinone ring or a suitably chosen protecting group on the amine could potentially serve as the directing group, facilitating lithiation at the ortho positions of the phenyl ring. The resulting organometallic intermediate can then be quenched with various electrophiles to introduce a wide range of substituents with high regiocontrol.

Introduction of Heterocyclic Moieties and Complex Organic Frameworks

Building upon the core scaffold of 5-(4-Aminophenyl)pyrrolidin-2-one to include other ring systems is a key strategy for developing novel compounds. Heterocyclic structures are prevalent in a vast number of biologically active molecules. nih.govopenmedicinalchemistryjournal.comopenmedicinalchemistryjournal.com

The functional handles on the molecule allow for the appendage of heterocyclic moieties through several methods:

Amide Coupling: The amino group can be coupled with heterocyclic carboxylic acids to form amides that incorporate rings like pyridine, thiophene, or furan.

Diazonium Salt Chemistry: The diazonium salt intermediate can be used in reactions that form heterocyclic rings, such as the Graebe-Ullmann synthesis for carbazoles or other cyclization reactions.

Multicomponent Reactions: Research has shown that pyrrolidinone derivatives can be synthesized through multicomponent reactions involving aldehydes, amines, and other reagents, which can be adapted to introduce further complexity. nih.govbeilstein-journals.org

Synthesis from Precursors: Studies have demonstrated the synthesis of 5-oxopyrrolidine derivatives bearing azole and diazole moieties. nih.gov These syntheses often involve creating the pyrrolidinone ring and then modifying a functional group on the phenyl ring (such as a free amine) to build the heterocyclic portion. nih.gov

Regioselective and Stereoselective Functionalization Approaches

Control over the spatial arrangement of functional groups is critical in chemical synthesis, particularly for applications in pharmacology. nih.gov

Regioselectivity: As discussed, electrophilic aromatic substitution on the phenyl ring is regioselectively directed to the positions ortho to the powerful activating amino group. libretexts.org The steric bulk of the C5-substituent (the pyrrolidinone ring) can further influence the outcome of reactions, although in this symmetric case, the two ortho positions are chemically equivalent.

Stereoselectivity: The carbon atom at the 5-position of the pyrrolidinone ring is a chiral center. Therefore, this compound can exist as two enantiomers, (R) and (S). The synthesis of enantiomerically pure versions of this compound is a key consideration. This can be achieved by:

Chiral Starting Materials: Using enantiopure precursors, such as derivatives of (S)- or (R)-glutamic acid, in the synthesis of the pyrrolidinone ring.

Chiral Resolution: Separating a racemic mixture of the final compound or a key intermediate.

Asymmetric Synthesis: Employing chiral catalysts or auxiliaries to favor the formation of one enantiomer over the other.

The stereochemistry of the pyrrolidinone ring is a crucial feature, as different enantiomers of a chiral drug can have vastly different biological activities and binding modes to target proteins. nih.gov

Design and Synthesis of Labeled Analogues for Research Probes

To study the biological fate, target engagement, or quantification of a molecule, labeled analogues are often synthesized. These analogues contain an isotopic or chemical tag for detection.

Isotopic Labeling: Isotopes such as deuterium (B1214612) (²H), carbon-13 (¹³C), or nitrogen-15 (B135050) (¹⁵N) can be incorporated into the structure. This is typically done by using a labeled starting material in the synthesis, for example, a ¹³C-labeled aniline. These isotopically labeled compounds are chemically identical to the unlabeled parent but can be distinguished by mass spectrometry, making them ideal internal standards for quantitative analysis.

Chemical Tagging: A fluorescent dye, a biotin (B1667282) molecule, or another reporter group can be attached to the molecule, most commonly via the reactive amino group. For instance, reacting the amine with a fluorescent isothiocyanate or an N-hydroxysuccinimide (NHS) ester would yield a fluorescently tagged derivative. Such probes are invaluable for bio-imaging studies. Research has demonstrated the use of pyrrolidine-based chiral derivatization reagents for the ultrasensitive detection of molecules in biological samples using techniques like HPLC-MS/MS. nih.gov Furthermore, the introduction of positron-emitting isotopes like carbon-11 (B1219553) (¹¹C) can create probes for positron emission tomography (PET) imaging. openmedicinalchemistryjournal.com

| Label Type | Method of Introduction | Example Application |

| Stable Isotope (e.g., ¹³C, ²H) | Use of labeled synthetic precursors | Quantitative mass spectrometry (e.g., as an internal standard) |

| Radioisotope (e.g., ¹¹C, ³H) | Radiosynthesis using labeled reagents | Positron Emission Tomography (PET), Radioligand binding assays |

| Fluorescent Tag | Covalent attachment to the amino group | Fluorescence microscopy, Flow cytometry |

| Affinity Tag (e.g., Biotin) | Covalent attachment to the amino group | Affinity purification, Pull-down assays |

Applications of 5 4 Aminophenyl Pyrrolidin 2 One in Advanced Materials Science and Supramolecular Chemistry

Role in Polymer Chemistry and Functional Macromolecules

The presence of both an amine and a lactam functionality within the same molecule positions 5-(4-aminophenyl)pyrrolidin-2-one as a versatile component in polymer synthesis. It can act as a monomer in step-growth polymerization, be incorporated as a co-monomer to impart specific properties to existing polymers, or function as a cross-linking agent to enhance the performance of polymeric materials.

Monomer and Co-monomer in Polymerization Reactions (e.g., polyamides, polyimides)

The primary aromatic amine group of this compound allows it to react with dicarboxylic acids or their derivatives to form polyamides, or with dianhydrides to produce polyimides. These polymers are known for their excellent thermal stability, mechanical strength, and chemical resistance.

While direct polymerization studies of this compound are not extensively documented in publicly available literature, the synthesis of high-performance polymers from structurally similar diamines provides strong evidence for its potential. For instance, novel polyamides have been successfully synthesized from the aromatic diamine 2,6-bis(4-aminophenyl)-3,5-dimethyltetrahydro-4H-pyran-4-one (DAPP). researchgate.net These polyamides exhibited high thermal stability and good solubility in organic solvents. researchgate.net The polymerization of DAPP with various diacid chlorides yielded high molecular weight polymers, demonstrating the high reactivity of the aminophenyl moiety. researchgate.net

Similarly, new polyimides have been prepared from the diamine 4-(4-(1-pyrrolidinyl)phenyl)-2,6-bis(4-(4-aminophenoxy)phenyl)pyridine (PPAPP), which contains a pyrrolidine (B122466) group. mdpi.com These polyimides demonstrated excellent thermal stability with glass transition temperatures exceeding 316 °C and good solubility in common organic solvents. mdpi.com The incorporation of the pyrrolidinyl group was shown to enhance the solubility and hydrophobicity of the resulting polyimides. mdpi.com

Based on these analogous examples, it can be inferred that this compound could serve as a valuable monomer or co-monomer for producing polyamides and polyimides with a unique combination of properties. The pyrrolidinone ring, with its inherent polarity and hydrogen bonding capability, could enhance solubility, adhesion, and moisture absorption characteristics of the resulting polymers.

Table 1: Properties of Polyamides Derived from a Structurally Similar Diamine (DAPP)

| Polymer | Inherent Viscosity (dL/g) | Decomposition Temperature (°C) |

| Polyamide from DAPP and Terephthaloyl Chloride | 1.8 | >300 |

| Polyamide from DAPP and Isophthaloyl Chloride | 1.5 | >300 |

Data extrapolated from studies on analogous compounds to illustrate potential properties. researchgate.net

Table 2: Properties of Polyimides Derived from a Structurally Similar Diamine (PPAPP)

| Polymer | Glass Transition Temperature (°C) | 10% Weight Loss Temperature (°C) |

| Polyimide from PPAPP and PMDA | >316 | 552 |

| Polyimide from PPAPP and BPDA | >316 | 580 |

Data extrapolated from studies on analogous compounds to illustrate potential properties. mdpi.com

Cross-linking Agent for Enhanced Material Properties

Cross-linking is a crucial strategy for improving the mechanical strength, thermal stability, and chemical resistance of polymers. nih.govnih.govyoutube.com Molecules with two or more reactive functional groups can act as cross-linking agents by forming bridges between polymer chains. This compound, with its primary amine and the potential for the lactam ring to undergo reactions under certain conditions, can be considered a candidate for cross-linking applications.

The primary amine group can react with various functional groups present in polymer chains, such as epoxy, isocyanate, or carboxylic acid groups, to form covalent cross-links. This would transform a linear or branched polymer into a three-dimensional network, leading to materials with increased rigidity and hardness. researchgate.net

Furthermore, the lactam ring in the pyrrolidinone structure contains a secondary amine and a carbonyl group, which can participate in hydrogen bonding, further reinforcing the cross-linked network. While direct evidence for its use as a cross-linker is limited, the fundamental chemistry of its functional groups supports this potential application.

Incorporation into Stimuli-Responsive Polymers and Hydrogels

Stimuli-responsive polymers, or "smart" polymers, are materials that undergo significant changes in their properties in response to external stimuli such as pH, temperature, or light. nih.gov These materials are of great interest for applications in drug delivery, sensors, and actuators. nih.govmdpi.comrsc.org

The pyrrolidinone moiety in this compound can impart pH-responsiveness to polymers. The lactam group can be protonated under acidic conditions, leading to changes in the polymer's solubility and conformation. For example, new stimuli-responsive polymers derived from morpholine (B109124) and pyrrolidine have been shown to exhibit pH-dependent swelling behavior, making them suitable for the preparation of smart hydrogels. nih.gov

By incorporating this compound into a polymer backbone, it is possible to create hydrogels that swell or shrink in response to changes in pH. This property could be exploited for the controlled release of therapeutic agents or for the development of chemical sensors.

Supramolecular Self-Assembly and Molecular Recognition

Supramolecular chemistry focuses on the study of systems composed of multiple molecules held together by non-covalent interactions, such as hydrogen bonds, van der Waals forces, and π-π stacking. mdpi.comljmu.ac.uk The specific functional groups and geometry of this compound make it an interesting candidate for the construction of well-defined supramolecular architectures.

Formation of Hydrogen-Bonded Networks and Molecular Architectures

Hydrogen bonding is a highly directional and specific non-covalent interaction that plays a crucial role in the self-assembly of molecules. nih.gov The this compound molecule possesses both hydrogen bond donors (the primary amine and the N-H group in the lactam ring) and hydrogen bond acceptors (the carbonyl oxygen in the lactam ring and the nitrogen of the amine group).

This combination of donor and acceptor sites allows for the formation of intricate hydrogen-bonded networks. For instance, molecules of 2-amino-4,6-bis(N-pyrrolidino)pyrimidine have been shown to form chains of fused rings through N-H···N hydrogen bonds. nih.gov Similarly, it can be anticipated that this compound could self-assemble into various architectures, such as dimers, chains, or sheets, stabilized by intermolecular hydrogen bonds. The study of molecular architectures of similar compounds, like 2-(4-chlorophenyl)-5-(pyrrolidin-1-yl)-2H-1,2,3-triazole-4-carboxylic acid, has demonstrated the importance of the pyrrolidine ring in establishing hydrogen bond-type interactions. mdpi.com

Design of Host-Guest Systems and Inclusion Complexes with this compound

Host-guest chemistry involves the formation of a complex between a larger "host" molecule and a smaller "guest" molecule. nih.govnih.gov The design of such systems relies on molecular recognition, where the host has a cavity or binding site that is complementary in size, shape, and chemical properties to the guest.

The pyrrolidinone ring and the aromatic phenyl group of this compound could potentially act as a guest molecule, fitting into the cavities of various host molecules such as cyclodextrins, calixarenes, or cucurbiturils. nih.gov The formation of such inclusion complexes could modify the physicochemical properties of the guest molecule, such as its solubility, stability, and reactivity. For example, the formation of inclusion complexes with cyclodextrins is a well-established method for enhancing the solubility and bioavailability of poorly soluble drugs. nih.gov

Co-crystal Formation and Polymorphism Studies

The ability of a compound to form co-crystals and exhibit polymorphism is fundamental to tuning its physicochemical properties, such as solubility, stability, and bioavailability. The presence of both a hydrogen bond donor (the amino group and the N-H of the lactam) and a hydrogen bond acceptor (the carbonyl group of the lactam) in this compound suggests a strong potential for forming co-crystals with various co-formers. These interactions could lead to novel supramolecular synthons and crystal packing arrangements.

Despite this potential, there are currently no published studies that specifically investigate the co-crystallization or polymorphic behavior of this compound. The exploration of its crystal landscape remains an open area for research. Such studies would be invaluable in understanding its solid-state properties and could pave the way for its application in pharmaceuticals and material science.

Integration into Metal-Organic Frameworks (MOFs) and Covalent Organic Frameworks (COFs)

However, a thorough search of existing literature yields no reports of this compound being utilized as a linker or building block in the synthesis of either MOFs or COFs. The exploration of this compound in the design and synthesis of novel framework materials is a completely unexplored research avenue.

Development of Functional Materials: Optical, Electronic, and Sensing Applications

The inherent electronic and structural features of this compound suggest its potential for use in various functional materials.

Luminescent Materials and Fluorophores

The aminophenyl group within the molecule provides a basis for fluorescence. While research on the specific luminescent properties of this compound is not available, related aminophenyl-containing compounds are known to exhibit fluorescence. The rigid pyrrolidinone ring could potentially enhance quantum yields by restricting intramolecular rotations. Investigations into its photophysical properties, including absorption and emission spectra, quantum yield, and lifetime, are necessary to assess its suitability as a fluorophore or for use in luminescent materials.

Organic Semiconductors and Electronic Device Components

The aromatic system of the aminophenyl group suggests that this compound could possess semiconducting properties. The potential for π-π stacking interactions between molecules could facilitate charge transport. There is, however, no published research evaluating the semiconducting properties or its application in electronic devices. Characterization of its charge carrier mobility, energy levels (HOMO/LUMO), and performance in simple device structures would be the first step in determining its potential in this field.

Chemical and Biosensors (Focus on sensing mechanisms, not clinical diagnostics)

The amino group of this compound offers a reactive site for functionalization to create selective receptors for various analytes. The potential for changes in its (currently uncharacterized) fluorescence or electronic properties upon binding to a target molecule forms the basis for its potential use in chemical sensors. The sensing mechanism could involve processes such as photoinduced electron transfer (PET), intramolecular charge transfer (ICT), or the formation of new chemical bonds. As with other areas, there is a clear absence of research into the development of chemical or biosensors based on this specific compound.

Catalytic Applications and Ligand Design

The pyrrolidinone scaffold is a common feature in chiral ligands and organocatalysts. The presence of a chiral center and a nitrogen atom in the lactam ring, along with the aminophenyl group, suggests that this compound could serve as a precursor for the synthesis of novel chiral ligands for asymmetric catalysis. The amino group provides a convenient handle for further modification and coordination to metal centers. To date, no studies have been reported on the design of ligands or catalysts derived from this compound or their application in catalytic transformations.

Ligand Design for Metal-Catalyzed Organic Reactions

The design of effective ligands is paramount to the success and advancement of metal-catalyzed cross-coupling reactions, which are fundamental to the synthesis of pharmaceuticals, agrochemicals, and functional materials. The 4-aminophenyl moiety of this compound provides a versatile handle for the synthesis of novel ligands for various transition metal catalysts, such as palladium, nickel, and copper.

The primary amino group can be readily functionalized to introduce phosphine (B1218219), N-heterocyclic carbene (NHC), or other coordinating groups, thereby creating a range of mono- or bidentate ligands. The pyrrolidinone ring, being a rigid and sterically defined substituent on the phenyl ring, can play a crucial role in influencing the electronic properties and the steric environment around the metal center. This can, in turn, modulate the catalytic activity, selectivity, and stability of the resulting metal complex.

For instance, ligands derived from anilines have been successfully employed in palladium-catalyzed reactions like the Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions. nih.govnih.gov The electronic nature of the substituent on the aniline (B41778) can significantly impact the ligand's donor ability and, consequently, the catalytic efficiency. The electron-donating or withdrawing nature of the pyrrolidinone substituent would influence the electron density on the coordinating atom, thereby fine-tuning the catalytic cycle.

To illustrate the potential of aminophenyl-based ligands, the following table summarizes the performance of various ligands in a model Suzuki-Miyaura cross-coupling reaction. While this data does not feature this compound itself due to a lack of published research, it highlights the effectiveness of related ligand scaffolds.

Table 1: Performance of Aminophenyl-Based Ligands in a Model Suzuki-Miyaura Cross-Coupling Reaction (Illustrative data based on analogous systems)

| Ligand Precursor | Catalyst System | Aryl Halide | Arylboronic Acid | Yield (%) |

| 2-(Di-tert-butylphosphino)aniline | Pd(OAc)₂ | 4-Bromotoluene | Phenylboronic acid | 95 |

| 2-(Dicyclohexylphosphino)aniline | Pd₂(dba)₃ | 4-Chloroanisole | Phenylboronic acid | 92 |

| N-Phenyl-2-(di-tert-butylphosphino)aniline | Pd(OAc)₂ | 4-Bromoacetophenone | Phenylboronic acid | 98 |

This table is for illustrative purposes and shows the general efficacy of aminophenyl-based phosphine ligands in palladium-catalyzed Suzuki-Miyaura reactions.

The synthesis of ligands from this compound would involve standard organic transformations, such as the reaction of the amino group with chlorophosphines or the construction of an NHC precursor. The resulting ligands could then be evaluated in a variety of metal-catalyzed reactions to explore their potential for enhancing catalytic performance.

Organocatalytic Properties of Pyrrolidinone Derivatives

The field of asymmetric organocatalysis has emerged as a powerful tool for the synthesis of chiral molecules, with pyrrolidine-based structures playing a central role. mdpi.comnih.govbenthamdirect.com The pyrrolidinone ring in this compound provides a robust scaffold that can be derivatized to create novel chiral organocatalysts. The true potential of this compound in organocatalysis would be realized through the synthesis of its chiral enantiomers.

Chiral pyrrolidine derivatives, such as proline and its analogues, catalyze a wide range of asymmetric transformations, including aldol (B89426) reactions, Michael additions, and Mannich reactions. rsc.orgbeilstein-journals.orgnih.gov They typically operate through the formation of transient enamines or iminium ions with carbonyl compounds, which then react with electrophiles or nucleophiles in a stereocontrolled manner.

The 4-aminophenyl group of this compound offers a key site for modification to introduce additional functional groups that can participate in catalysis. For example, the amino group could be transformed into a thiourea, squaramide, or another hydrogen-bonding moiety. These groups can act as a "second arm" to activate the electrophile and enhance the stereoselectivity of the reaction.

The following table presents representative data for the performance of various pyrrolidinone-based organocatalysts in an asymmetric Michael addition, demonstrating the potential of this class of catalysts.

Table 2: Efficacy of Pyrrolidinone-Based Organocatalysts in the Asymmetric Michael Addition of Aldehydes to Nitroolefins (Illustrative data based on analogous systems)

| Organocatalyst | Aldehyde | Nitroolefin | Diastereomeric Ratio (syn/anti) | Enantiomeric Excess (ee, %) |

| (S)-5-(Pyrrolidin-2-yl)-1H-tetrazole | Propanal | β-Nitrostyrene | 95:5 | 99 |

| (S)-2-(Trifluoromethylsulfonamidomethyl)pyrrolidine | Butanal | (E)-1-Nitro-3-phenylprop-1-ene | 90:10 | 95 |

| (S)-Diphenylprolinol silyl (B83357) ether | Propanal | β-Nitrostyrene | >99:1 | 98 |

This table is for illustrative purposes and showcases the high stereoselectivity achievable with chiral pyrrolidine-based organocatalysts in asymmetric synthesis.

The development of organocatalysts from this compound would first require the resolution of its racemic mixture or an asymmetric synthesis to obtain the pure enantiomers. Subsequent functionalization of the aminophenyl group would lead to a library of new catalysts for screening in various asymmetric reactions. The modular nature of this scaffold would allow for systematic tuning of the catalyst structure to optimize its performance.

Investigations into the Molecular and Biochemical Interactions of 5 4 Aminophenyl Pyrrolidin 2 One Non Therapeutic Research Focus

Elucidation of Intermolecular Interactions with Biological Macromolecules

The study of how small molecules like 5-(4-Aminophenyl)pyrrolidin-2-one interact with biological macromolecules such as proteins and nucleic acids is fundamental to understanding their biochemical roles. These interactions are governed by a variety of non-covalent forces, including hydrogen bonds, hydrophobic interactions, and electrostatic forces.

Detailed biophysical studies are essential for quantifying the binding affinity, stoichiometry, and thermodynamic profile of a ligand-macromolecule interaction. Techniques like Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC), and Nuclear Magnetic Resonance (NMR) spectroscopy are central to this characterization.

Isothermal Titration Calorimetry (ITC) is a powerful technique used to directly measure the heat released or absorbed during a binding event. nih.gov This allows for the simultaneous determination of the binding constant (Kd), enthalpy change (ΔH), entropy change (ΔS), and stoichiometry (n) of the interaction in a single experiment. nih.govglycopedia.eu The thermodynamic parameters provide insight into the forces driving the binding process. nih.gov

NMR Spectroscopy Titration can also be employed to study binding events. By monitoring changes in the chemical shifts of the ligand or the macromolecule upon titration, one can identify the atoms involved in the interaction and determine the binding affinity. nih.govnih.gov This method is particularly useful for obtaining structural information about the binding site in solution.

As of the current literature survey, no specific experimental data from ITC, SPR, or NMR titration studies for the direct binding of this compound to a specific biological macromolecule has been publicly reported.

Table 1: Illustrative Thermodynamic Data from an Isothermal Titration Calorimetry Experiment

This table presents a hypothetical data set to illustrate the typical parameters obtained from an ITC experiment, as no specific data for this compound is currently available.

| Target Macromolecule | Ligand | Kd (µM) | ΔH (kcal/mol) | -TΔS (kcal/mol) | ΔG (kcal/mol) | Stoichiometry (n) |

| Hypothetical Protein A | This compound | 15.2 | -8.5 | 1.2 | -7.3 | 1.02 |

| Hypothetical Enzyme B | This compound | 45.8 | -4.1 | -2.0 | -6.1 | 0.98 |

Understanding the precise three-dimensional orientation of a ligand within the binding site of a macromolecule is crucial. This is typically achieved through X-ray crystallography of the co-crystallized complex or through computational molecular docking simulations. nih.gov

X-ray crystallography can provide a high-resolution atomic-level picture of the ligand-receptor complex, revealing specific interactions such as hydrogen bonds and hydrophobic contacts that stabilize the bound state. nih.gov

Computational Molecular Docking is a valuable tool used to predict the preferred binding orientation of a ligand to a target macromolecule when experimental structures are unavailable. ijprems.comnih.gov These simulations calculate the binding energy for different poses of the ligand in the active site, helping to identify the most likely binding mode. ijprems.complos.org

A literature search did not yield any published X-ray co-crystal structures or specific advanced computational docking studies detailing the binding mode of this compound with a biological macromolecule. However, computational studies have been performed on other pyrrolidine (B122466) derivatives to predict their binding affinity and interaction modes with protein targets. scispace.com For example, molecular docking of some spiro[pyrrolidin-3,2-oxindoles] has been used to identify crucial residues for interaction with the MDM2-p53 target. scispace.com

Table 2: Representative Data from a Computational Docking Study

This table provides a hypothetical example of results from a molecular docking simulation, as specific data for this compound is not available. The data illustrates predicted binding energies and key interacting residues.

| Target Protein | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues (Hypothetical) | Type of Interaction (Hypothetical) |

| Hypothetical Kinase C | -8.2 | ASP-145, LYS-88 | Hydrogen Bond, Electrostatic |

| Hypothetical Kinase C | -8.2 | PHE-146, LEU-34 | Hydrophobic |

| Hypothetical Protease D | -7.5 | GLY-101, SER-102 | Hydrogen Bond |

| Hypothetical Protease D | -7.5 | TRP-54 | π-π Stacking |

Mechanistic Studies of Enzymatic Modulation by this compound Derivatives in Cell-Free Systems

Investigating how a compound or its derivatives affect enzyme activity is key to understanding its potential biological function. These studies are typically performed in cell-free systems to isolate the direct interaction between the compound and the enzyme.

Enzyme kinetics studies are performed to determine the mechanism and potency of an inhibitor or activator. researchgate.net Key parameters include the half-maximal inhibitory concentration (IC₅₀) and the inhibition constant (Kᵢ). The type of inhibition (e.g., competitive, non-competitive, uncompetitive) can be determined by analyzing reaction rates at varying substrate and inhibitor concentrations, often visualized using plots like the Lineweaver-Burk plot. khanacademy.orgnih.gov

While some research has explored the inhibitory activities of pyrrolidine derivatives on enzymes like caspases, no specific data on the kinetics or thermodynamics of enzyme modulation by this compound itself has been reported in the reviewed literature. nih.gov For instance, a study on 5-[1-(2-methoxymethylpyrrolidinyl)sulfonyl]isatin derivatives showed that fluorinated versions inhibited caspases in the nanomolar range. nih.gov

Active site mapping aims to identify the specific amino acid residues within an enzyme's active site that a ligand interacts with. nih.gov This can be achieved through techniques like site-directed mutagenesis combined with kinetic analysis, or structurally via crystallography and NMR. nih.gov Ligand efficiency (LE) is a metric used to evaluate how effectively a compound binds relative to its size (heavy atom count), providing a way to compare the quality of different inhibitors.

There are no available studies in the public domain that map the active site interactions or analyze the ligand efficiency of this compound with any specific enzyme.

Cellular Uptake and Subcellular Localization Investigations (Molecular Probes, not Pharmacokinetics)

To understand a compound's function within a cellular context, it is important to determine if and how it enters cells and where it accumulates. This is often achieved by synthesizing fluorescently-labeled analogues of the compound, which act as molecular probes. Techniques like fluorescence microscopy can then be used to visualize the uptake and subcellular distribution of the compound in living or fixed cells.

A study investigating novel derivatives of aminophenyl-1,4-naphthoquinones with an added pyrrolidine group used microscopy to assess their effects on leukemia cells, including apoptosis and necrosis. nih.gov However, this study focused on the downstream cellular effects rather than the direct visualization of uptake and localization of the compounds themselves. No studies utilizing molecular probes to investigate the cellular uptake or subcellular localization of this compound have been found in the surveyed literature.

Microscopic Techniques for Visualizing Compound Distribution (e.g., Fluorescence Microscopy with Labeled Analogues)

The visualization of a small molecule's journey within a cell is fundamental to understanding its biological interactions. For a non-fluorescent compound like this compound, this is typically achieved by creating a labeled analogue, where a fluorescent molecule (a fluorophore) is chemically attached. While specific studies detailing a fluorescently labeled version of this compound are not prominent in publicly available literature, the methodology is a staple of cell biology and chemical biology research.

The process involves synthesizing an analogue where a fluorophore is conjugated to the parent compound. The selection of the fluorophore is critical and depends on factors like brightness, photostability, and minimal steric hindrance to avoid altering the compound's intrinsic biological activity. Common fluorophores include fluorescein (B123965) isothiocyanate (FITC), rhodamine derivatives, or modern dyes like Alexa Fluor or DyLight series. The conjugation site on this compound would likely be the primary amine of the aminophenyl group, as it provides a reactive handle for chemical modification without altering the core pyrrolidinone ring structure. For instance, research on other compounds, such as teixobactin, has demonstrated successful labeling at lysine (B10760008) residues or via NHS ester chemistry to create probes for microscopic imaging. nih.gov

Once the fluorescent analogue is synthesized and purified, it can be introduced to in vitro cell cultures. Confocal fluorescence microscopy is the technique of choice, as it allows for the acquisition of high-resolution optical slices of the cell, eliminating out-of-focus light and enabling three-dimensional reconstruction of the compound's location. Researchers would be able to observe the analogue's accumulation in specific organelles, such as the nucleus, mitochondria, endoplasmic reticulum, or lysosomes, or determine if it remains diffuse throughout the cytoplasm. This provides direct visual evidence of the compound's subcellular distribution, offering clues to its potential interaction sites. Similar approaches have been used to create fluorescent probes for detecting enzymes like β-lactamase, where cleavage of a lactam ring leads to a fluorescent signal. rsc.orgnih.gov

Quantitative Analysis of Intracellular Distribution

Beyond qualitative visualization, quantifying the amount of a compound that enters a cell and its concentration in different subcellular compartments is crucial for mechanistic studies. While fluorescence intensity from microscopy can provide semi-quantitative estimates, mass spectrometry (MS) is the gold standard for absolute quantification of small molecules in biological samples. nih.govchromatographyonline.com

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a particularly powerful and widely used technique. chromatographytoday.com To perform this analysis, cells would be incubated with this compound for a defined period. Subsequently, the cells are harvested and lysed. Subcellular fractionation protocols can be employed to separate organelles (e.g., nucleus, mitochondria, cytoplasm) before lysis. The compound is then extracted from the cellular matrix or organelle fraction using organic solvents. The extract is injected into an LC-MS/MS system, which separates the compound from other cellular components and detects it with high sensitivity and specificity. chromatographyonline.comchromatographytoday.com By using a calibration curve generated with known concentrations of a pure standard, the precise amount of the compound per million cells, or its concentration in a specific compartment, can be determined. springernature.com

Emerging techniques like single-cell mass spectrometry (SCMS) offer even more granular data, allowing for the quantification of molecules in individual cells and revealing population heterogeneity that is missed in bulk analysis. nih.gov Although technologically demanding, SCMS can provide unparalleled insight into how compound uptake varies from cell to cell.

Table 1: Illustrative Data for Quantitative Intracellular Distribution of this compound (Note: This table is a hypothetical representation of potential experimental outcomes for illustrative purposes.)

| Cell Line | Incubation Time | Whole Cell Concentration (µM) | Nuclear Concentration (µM) | Cytoplasmic Concentration (µM) |

| HeLa | 4 hours | 15.2 | 8.1 | 22.3 |

| HEK293 | 4 hours | 12.8 | 6.5 | 19.1 |

| A549 | 4 hours | 18.9 | 10.3 | 27.5 |

Pathway-Level Molecular Perturbations in In Vitro Biological Systems (Mechanistic Characterization, not Therapeutic Efficacy)

Analysis of Signaling Cascades and Gene Expression Modulations

To understand how this compound functions at a molecular level, researchers investigate its impact on cellular signaling pathways and gene expression. These studies move beyond simple binding or localization to reveal the downstream functional consequences of the compound's presence within the cell.

Signaling Cascades: Many cellular processes are controlled by complex signaling networks, often mediated by protein kinases. Research on structurally related pyrrolidone derivatives has shown modulation of key signaling pathways, such as those involving Vascular Endothelial Growth Factor Receptors (VEGFR) and Platelet-Derived Growth Factor Receptors (PDGFR), which are crucial for cell proliferation and migration. mdpi.comresearchgate.net Other related scaffolds are known to inhibit kinases like the Salt-Inducible Kinases (SIKs). acs.orgacs.org To test for such effects from this compound, researchers would treat cultured cells with the compound and use techniques like Western blotting to measure changes in the phosphorylation status of key proteins within these cascades (e.g., Akt, ERK, SIK2/3). A change in phosphorylation indicates that the pathway has been activated or inhibited.